molecular formula C9H9FO B1301869 2'-Fluoro-5'-methylacetophenone CAS No. 446-07-1

2'-Fluoro-5'-methylacetophenone

Cat. No. B1301869
CAS RN: 446-07-1
M. Wt: 152.16 g/mol
InChI Key: DNDPUIGGUBKRQB-UHFFFAOYSA-N
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Description

2'-Fluoro-5'-methylacetophenone is a chemical compound related to the family of acetophenones, which are characterized by a benzene ring with an attached acetyl group. While the provided papers do not directly discuss 2'-Fluoro-5'-methylacetophenone, they do provide insights into the chemistry of related acetophenone derivatives and their synthesis, which can be informative for understanding the properties and potential synthesis routes for 2'-Fluoro-5'-methylacetophenone.

Synthesis Analysis

The synthesis of acetophenone derivatives can be complex, involving multiple steps and reagents. For instance, the preparation of 5-Fluoro-2-hydroxyacetophenone from p-aminophenol involves esterification, Fries rearrangement, hydrolysis, and fluorination diazotization, achieving an overall yield of 54.5% . Similarly, the synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones via Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate followed by deprotection suggests a potential route for synthesizing fluorinated acetophenone derivatives . These methods could potentially be adapted for the synthesis of 2'-Fluoro-5'-methylacetophenone by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetophenone derivatives is characterized by the presence of substituents on the benzene ring which can significantly affect the chemical behavior of the molecule. For example, the introduction of a fluorine atom can alter the electron distribution within the molecule, potentially affecting its reactivity and physical properties . The specific position of the substituents on the benzene ring is also crucial, as it can influence the outcomes of chemical reactions and the stability of the compound.

Chemical Reactions Analysis

Acetophenone derivatives can undergo a variety of chemical reactions. The papers describe reactions such as Claisen condensation , Fries rearrangement , and cyclization , which are typical for acetophenone derivatives. These reactions are often used to introduce new functional groups or to construct heterocyclic compounds. The presence of a fluorine atom in the molecule can influence these reactions due to its electronegativity and the ability to stabilize adjacent positive charges .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups such as fluorine can affect the acidity of protons, the boiling and melting points, and the solubility of the compound . The papers do not provide specific data on 2'-Fluoro-5'-methylacetophenone, but by analogy, it can be inferred that such a molecule would likely have distinct properties compared to its non-fluorinated counterparts. For instance, the presence of fluorine could increase the compound's resistance to nucleophilic attack and could affect its spectroscopic properties, which are important for methods such as high-performance thin-layer chromatography-fluorescence detection .

Scientific Research Applications

1. Chemical Synthesis and Modification

  • 2'-Fluoro-5'-methylacetophenone has been utilized in the synthesis of various chemical compounds. For instance, it is used in the preparation of 5-Fluoro-2-hydroxyacetophenone, showcasing its role in compound modification processes (Zhao Xiang-kui, 2009).
  • In another study, 2'-Fluoro-5'-methylacetophenone derivatives were involved in the formation of novel antimycobacterial compounds, demonstrating its utility in medicinal chemistry (M. A. Ali, M. Yar, 2007).

2. Application in Fluorescence Technologies

  • Compounds derived from 2'-Fluoro-5'-methylacetophenone have been explored for their photophysical properties, particularly in fluorescence-based technologies. A study reported the synthesis of indolizino[3,2-c]quinolines from 2'-Fluoro-5'-methylacetophenone derivatives, highlighting their potential as fluorescent probes in biomedical applications (Sujin Park et al., 2015).

3. Analytical and Spectroscopy Studies

  • The conformational properties of 2'-Fluoro-5'-methylacetophenone derivatives have been elucidated through spectroscopic techniques like NMR, revealing significant insights into their molecular structure and behavior (Chinatsu Otake et al., 2021).
  • Additionally, these derivatives have been used to understand the photorelease of carboxylic acids, demonstrating their role in photochemistry and potential applications in organic synthesis and biochemistry (M. Zabadal et al., 2001).

Safety And Hazards

The safety information for “2’-Fluoro-5’-methylacetophenone” indicates that it is a combustible liquid . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin or eyes, and using protective clothing .

properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDPUIGGUBKRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372020
Record name 2'-Fluoro-5'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoro-5'-methylacetophenone

CAS RN

446-07-1
Record name 2'-Fluoro-5'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluoro-5-methylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RH Khan, SC Bahel - Agricultural and Biological Chemistry, 1976 - Taylor & Francis
… 8.46 8.75 2 2-Fluoro-5-methylacetophenone-pchlorophenoxy-acetylhydrazone … 2-Fluoro-5-methylacetophenone-ptolyloxyacetylhydrazone …
Number of citations: 2 www.tandfonline.com
W Adcock, PD Bettess, SQA Rizvi - Australian Journal of …, 1970 - CSIRO Publishing
… Buu-Hoi' and Xuonglg also reported the formation of only 2-fluoro-5-methylacetophenone from the Friedel-Crafts acetylation of para-fluorotoluene. We found that the acetylated product …
Number of citations: 26 www.publish.csiro.au
K Hori, H Sadatomi, A Miyamoto, T Kuroda… - Molecules, 2010 - mdpi.com
… A solution of 2’-fluoro-5’-methylacetophenone (152.2 mg, 1.0 mmol) in THF (0.5 mL) was added to a solution of diisopropylamine (111.3 mg, 1.1 mmol) and butyllithium (1.60 M in …
Number of citations: 13 www.mdpi.com

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